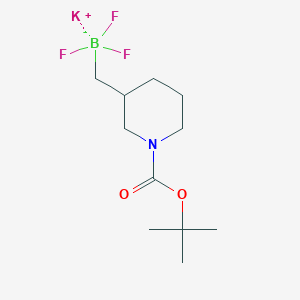
Potassium ((1-(tert-butoxycarbonyl)piperidin-3-yl)methyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methyl)trifluoroboranuide is a chemical compound with the molecular formula C11H20BF3NO2K. It is a boron-containing compound that is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium ({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methyl)trifluoroboranuide typically involves the reaction of {1-[(tert-butoxy)carbonyl]piperidin-3-yl}methylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium ({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroboranuide group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic acids and esters.
Reduction: Borohydrides and other reduced boron species.
Substitution: Various substituted boron compounds, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium ({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methyl)trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of potassium ({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methyl)trifluoroboranuide involves the transfer of the trifluoroboranuide group to a palladium catalyst in the Suzuki-Miyaura coupling reaction. This process, known as transmetalation, results in the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)methyltrifluoroboranuide
- Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-ylidene}methyltrifluoroboranuide
Uniqueness
Potassium ({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methyl)trifluoroboranuide is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its trifluoroboranuide group is particularly effective in Suzuki-Miyaura coupling, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C11H20BF3KNO2 |
|---|---|
Peso molecular |
305.19 g/mol |
Nombre IUPAC |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-6-4-5-9(8-16)7-12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1 |
Clave InChI |
ZIYQYOGWJJZXJT-UHFFFAOYSA-N |
SMILES canónico |
[B-](CC1CCCN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



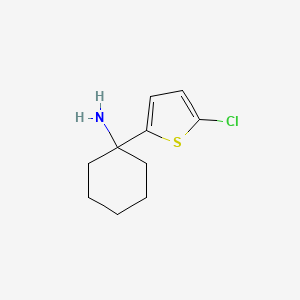
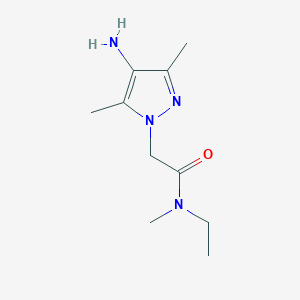
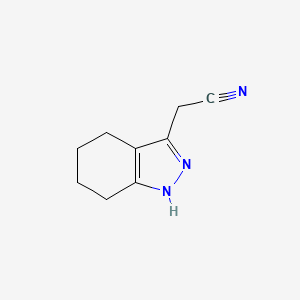
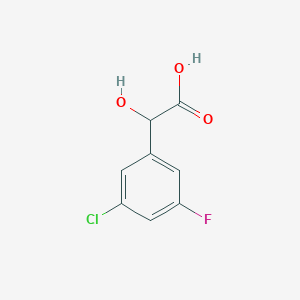
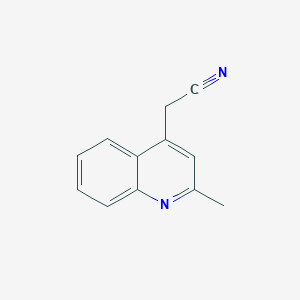



![4-[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B13528930.png)
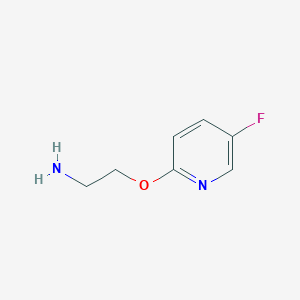
![tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B13528940.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)
